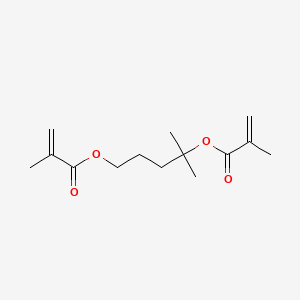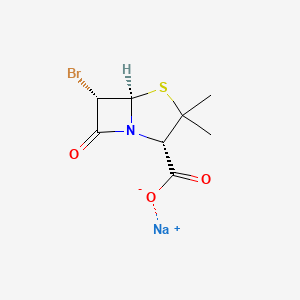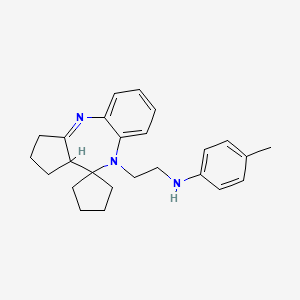![molecular formula C65H50Cl2N8O18S B12731290 (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dicloro-2,26,31,44,47,49,64-heptahidroxí-21,35,38,54,56,59-hexaoxo-22-(fenilcarbamotioilamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecaciclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaeno-52-carboxílico es una molécula orgánica compleja con una estructura altamente intrincada
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto involucra múltiples pasos, cada uno de los cuales requiere un control preciso de las condiciones de reacción para garantizar la correcta estereoquímica y la colocación del grupo funcional. Las rutas sintéticas típicas pueden incluir:
Formación de la estructura central: Este paso implica la construcción del marco undecaciclico a través de una serie de reacciones de ciclización.
Introducción de grupos funcionales: Se introducen grupos funcionales como hidroxilo, cloro y fenilcarbamotioilamino a través de reacciones selectivas, incluyendo halogenación, hidroxilación y aminación.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, con optimizaciones para la rentabilidad y la eficiencia. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: Los grupos cloro se pueden reducir para formar los hidrocarburos correspondientes.
Sustitución: El grupo fenilcarbamotioilamino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Reactivos como el hidróxido de sodio (NaOH) u otros nucleófilos fuertes.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de hidrocarburos.
Sustitución: Formación de derivados sustituidos de fenilcarbamotioilamino.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su grupo fenilcarbamotioilamino puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. El mecanismo exacto dependería de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dicloro-2,26,31,44,47,49,64-heptahidroxí-21,35,38,54,56,59-hexaoxo-22-(fenilcarbamotioilamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecaciclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaeno-52-carboxílico
- (1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dicloro-2,26,31,44,47,49,64-heptahidroxí-21,35,38,54,56,59-hexaoxo-22-(fenilcarbamotioilamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecaciclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaeno-52-carboxílico
Unicidad
Este compuesto es único debido a su estructura altamente compleja y la presencia de múltiples grupos funcionales, que confieren una amplia gama de reactividad química y aplicaciones potenciales. Su estereoquímica específica y la disposición de los grupos funcionales lo hacen distinto de otros compuestos similares.
Propiedades
Fórmula molecular |
C65H50Cl2N8O18S |
|---|---|
Peso molecular |
1334.1 g/mol |
Nombre IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C65H50Cl2N8O18S/c66-38-14-26-6-12-44(38)92-47-21-31-22-48(57(47)82)93-45-13-9-29(19-39(45)67)56(81)55-63(88)73-54(64(89)90)37-24-34(77)25-43(80)49(37)36-18-27(7-10-41(36)78)50(60(85)74-55)71-62(87)53(31)72-61(86)52-30-16-33(76)23-35(17-30)91-46-20-28(8-11-42(46)79)51(59(84)69-40(15-26)58(83)70-52)75-65(94)68-32-4-2-1-3-5-32/h1-14,16-25,40,50-56,76-82H,15H2,(H,69,84)(H,70,83)(H,71,87)(H,72,86)(H,73,88)(H,74,85)(H,89,90)(H2,68,75,94)/t40-,50-,51+,52+,53-,54+,55+,56-/m1/s1 |
Clave InChI |
ILPLADCWRQPQSL-KUSDNBJUSA-N |
SMILES isomérico |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=S)NC5=CC=CC=C5)O)O)C(=O)N[C@@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H]9C(=O)N[C@@H](C2=C(C(=CC(=C2)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N9)NC6=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
SMILES canónico |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)NC(=S)NC5=CC=CC=C5)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C=CC(=C2)C(C(=O)N9)NC6=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


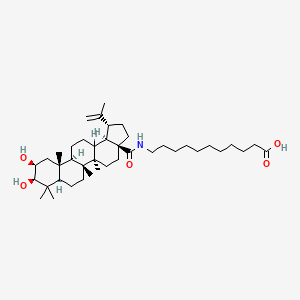


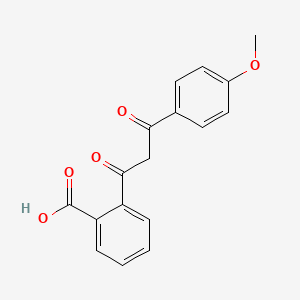
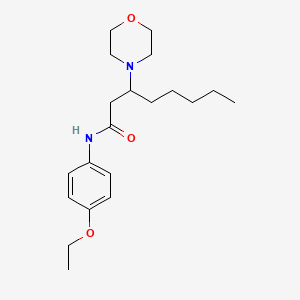
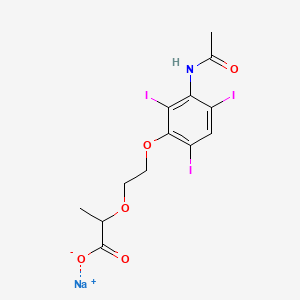
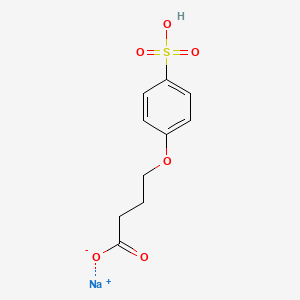
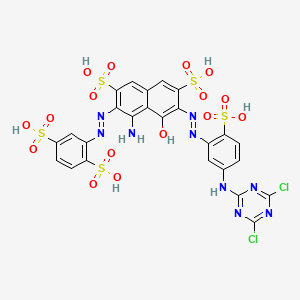
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)

